molecular formula C27H29N5O4S B2776436 N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 441720-57-6

N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2776436
CAS RN: 441720-57-6
M. Wt: 519.62
InChI Key: ABVAHLLRUUBKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H29N5O4S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Analgesic Properties : Researchers have synthesized novel compounds, including those similar to N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide, demonstrating analgesic and anti-inflammatory properties. Such compounds were evaluated as cyclooxygenase-1/2 inhibitors, showing high inhibitory activity and potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cancer Cell Apoptosis Induction : Studies on similar compounds have shown their effectiveness in inducing apoptosis in cancer cells, downregulating Bcl-2 protein levels, and causing G2/M cell cycle arrest. These properties make them candidates for cancer therapy, particularly in drug-resistant cancer cells (Lee et al., 2013).

Molecular Interaction Studies

  • Molecular Interactions with Receptors : A compound closely related to the one has been studied for its molecular interaction with the CB1 cannabinoid receptor. This research provides insights into the conformations and pharmacophore models of such compounds, relevant for drug design and receptor targeting (Shim et al., 2002).

  • HIV-1 Reverse Transcriptase Inhibition : Analogues of the specified compound have been studied for their role in inhibiting HIV-1 reverse transcriptase. These studies are crucial for developing new therapeutic agents against HIV (Romero et al., 1994).

Chemical Synthesis and Polymer Applications

  • Synthesis of Polyamides : Research has been conducted on synthesizing polyamides containing molecules structurally similar to the specified compound, highlighting the potential application in materials science and polymer chemistry (Hattori & Kinoshita, 1979).

  • Electrochromic Aromatic Polyamides : Novel aromatic polyamides with structures related to the compound have been synthesized, demonstrating electrochromic properties. These findings are significant for developing new materials with potential applications in electronic displays and devices (Chang & Liou, 2008).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4S/c1-17-23-25(32-13-11-31(12-14-32)18-5-7-19(34-2)8-6-18)28-16-29-27(23)37-24(17)26(33)30-21-10-9-20(35-3)15-22(21)36-4/h5-10,15-16H,11-14H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVAHLLRUUBKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.